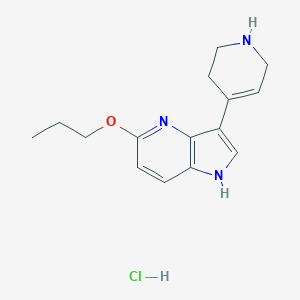

CP94253

Description

Properties

CAS No. |

131084-35-0 |

|---|---|

Molecular Formula |

C15H19N3O |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine |

InChI |

InChI=1S/C15H19N3O/c1-2-9-19-14-4-3-13-15(18-14)12(10-17-13)11-5-7-16-8-6-11/h3-5,10,16-17H,2,6-9H2,1H3 |

InChI Key |

KWQWBZIGHIOKIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NC2=C(C=C1)NC=C2C3=CCNCC3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CP-94253

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-94253 is a potent and selective serotonin (B10506) 1B (5-HT1B) receptor agonist that has been instrumental in elucidating the role of this receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the mechanism of action of CP-94253, detailing its receptor binding profile, downstream signaling cascades, and its effects on consummatory and psychiatric-like behaviors. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development.

Core Mechanism of Action: Selective 5-HT1B Receptor Agonism

CP-94253 exerts its pharmacological effects primarily through its high affinity and selective agonist activity at the serotonin 1B (5-HT1B) receptor. Belonging to the tetrahydropyridinylpyrrolopyridine class of compounds, CP-94253 has demonstrated significantly greater affinity for the 5-HT1B receptor compared to other serotonin receptor subtypes, including the closely related 5-HT1D and 5-HT1A receptors.[1] This selectivity allows for the specific investigation of 5-HT1B receptor-mediated functions.

Receptor Binding Profile

Quantitative analysis of the binding affinity of CP-94253 reveals its potent interaction with the 5-HT1B receptor. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1B | 2 |

| 5-HT1D | 49 |

| 5-HT1A | 89 |

| 5-HT1C | 860 |

| 5-HT2 | 1600 |

Table 1: Binding affinities of CP-94253 for various serotonin receptor subtypes. Data compiled from publicly available pharmacological databases.

Downstream Signaling Pathways

The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o family of G-proteins. Upon activation by an agonist such as CP-94253, a conformational change in the receptor initiates a cascade of intracellular signaling events.

A key downstream effect of 5-HT1B receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. More recent studies have elucidated a more complex signaling network. Activation of the 5-HT1B receptor by CP-94253 has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This activation is mediated through a dual mechanism involving both the Gαi/o subunit and the recruitment of β-arrestin proteins.

References

An In-Depth Technical Guide to CP94253: A Selective 5-HT1B Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

CP94253 is identified by the following CAS numbers and IUPAC names, distinguishing between its free base and hydrochloride salt forms.

| Identifier | Value |

| IUPAC Name | 3-(1,2,5,6-tetrahydro-4-pyridyl)-5-propoxypyrrolo[3,2-b]pyridine[1] |

| IUPAC Name (HCl) | 5-Propoxy-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-pyrrolo[3,2-b]pyridine hydrochloride |

| CAS Number | 131084-35-0[1] |

| CAS Number (HCl) | 845861-39-4[2][3][4][5] |

| Molecular Formula | C₁₅H₁₉N₃O[1] |

| Molar Mass | 257.337 g·mol⁻¹[1] |

Pharmacological Data

Receptor Binding Affinity

This compound exhibits high affinity and selectivity for the 5-HT1B receptor. The inhibitory constant (Ki) values across various serotonin (B10506) receptor subtypes are summarized below. Data indicates a competitive binding mechanism, as demonstrated in studies with [125I]iodocyanopindolol.

| Receptor Subtype | Ki (nM) |

| 5-HT1B | 2[2][3][4][5] |

| 5-HT1D | 49[2][3][4] |

| 5-HT1A | 89[2][3][4] |

| 5-HT1C | 860[2][3][4] |

| 5-HT2 | 1600[2][3][4] |

In Vivo Efficacy

Studies in rodent models have demonstrated the dose-dependent effects of this compound across various behavioral paradigms.

| Experimental Model | Species | Dose Range | Route | Observed Effect |

| Food Intake (Pellets) | Rat | 5-40 µmol/kg | - | Reduced intake (ID50 = 12.5 µmol/kg)[6] |

| Food Intake (Sucrose) | Rat | 5-40 µmol/kg | - | Reduced intake (ID50 = 22.8 µmol/kg)[6] |

| Behavioral Satiety | Rat | 5.0 mg/kg | IP | 57% reduction in food intake, preservation of satiety sequence[7] |

| Forced Swim Test | Mouse | 5 mg/kg | IP | Shortened immobility time (antidepressant-like effect)[8] |

| Sleep and Wakefulness | Rat | 5.0-10.0 mg/kg | - | Increased waking, reduced slow-wave and REM sleep[9] |

| Cocaine Self-Administration | Rat | 5.6 mg/kg | SC | Attenuated cocaine intake after abstinence[10] |

Experimental Protocols

Radioligand Binding Assay (General Methodology)

Competitive binding assays are employed to determine the affinity of this compound for the 5-HT1B receptor.

-

Membrane Preparation: Homogenize tissue (e.g., rat brain cortex or cells expressing the recombinant human 5-HT1B receptor) in an appropriate ice-cold buffer. Centrifuge the homogenate to pellet cellular debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]iodocyanopindolol), and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement (General Methodology)

The functional activity of this compound as a 5-HT1B receptor agonist is often assessed by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, as the 5-HT1B receptor is coupled to Gi/o proteins which inhibit adenylyl cyclase.

-

Cell Culture: Utilize a cell line stably or transiently expressing the 5-HT1B receptor (e.g., Neuro2A or HEK293 cells).

-

Assay Principle: Employ a cAMP detection assay, such as those based on competitive immunoassays (e.g., HTRF) or genetically encoded biosensors (e.g., GloSensor™).

-

Experimental Procedure:

-

Seed the cells in a multi-well plate.

-

To measure agonist-induced inhibition of cAMP, first stimulate adenylyl cyclase with an agent like forskolin.

-

Add varying concentrations of this compound to the cells.

-

Incubate for a specified period to allow for changes in intracellular cAMP levels.

-

Lyse the cells (if required by the assay kit) and add the cAMP detection reagents.

-

Measure the signal (e.g., fluorescence or luminescence) according to the assay manufacturer's instructions.

-

-

Data Analysis: Plot the signal as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

In Vivo Behavioral Assessment: Food Intake in Rodents (General Methodology)

-

Animals: Use male Sprague-Dawley rats, individually housed to allow for accurate food intake measurement.

-

Acclimatization: Allow the animals to acclimate to the housing conditions and handling for a sufficient period before the experiment.

-

Food Deprivation: Mildly deprive the animals of food to ensure robust feeding behavior at the start of the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses are typically selected based on previous studies (e.g., 5.0 mg/kg).[7]

-

Measurement: Immediately after administration, provide a pre-weighed amount of food (e.g., standard chow pellets or a sucrose (B13894) solution). Measure the amount of food consumed at specific time points.

-

Behavioral Observation: Concurrently, observe and score behaviors associated with the satiety sequence (e.g., feeding, grooming, resting, locomotion) to assess whether the reduction in food intake is due to enhanced satiety or other disruptive effects.

-

Data Analysis: Compare the food intake and behavioral patterns between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

5-HT1B Receptor Signaling Pathway

Caption: 5-HT1B receptor signaling cascade initiated by this compound.

General Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound typically follows a logical progression from assessing its binding affinity to determining its functional efficacy at the target receptor.

Caption: Workflow for in vitro pharmacological profiling of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of selective activation of the 5-HT1B receptor with CP-94,253 on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT1B receptor agonist attenuates cocaine self-administration after protracted abstinence and relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-94253: A Technical Overview of a Selective 5-HT1B Agonist

Foreword: This document provides a comprehensive technical overview of the discovery, development, and pharmacological profile of CP-94253, a potent and selective serotonin (B10506) 1B (5-HT1B) receptor agonist. The information is intended for researchers, scientists, and drug development professionals.

Introduction and Discovery

CP-94253, with the chemical name 3-(1,2,5,6-tetrahydro-4-pyridyl)-5-propoxypyrrolo[3,2-b]pyridine, is a synthetic compound developed by Pfizer in the early 1990s. It emerged from a research program aimed at identifying selective ligands for serotonin receptor subtypes. The initial publication by Koe et al. in 1992 described CP-94253 as a novel serotonergic ligand with a high affinity and selectivity for the 5-HT1B receptor. This discovery provided a valuable pharmacological tool to investigate the physiological and behavioral roles of this specific receptor subtype.

Chemical Properties and Synthesis

CP-94253 belongs to the tetrahydropyridinylpyrrolopyridine family of compounds. While a detailed, step-by-step chemical synthesis protocol for CP-94253 is not publicly available and is likely proprietary information of Pfizer, the general synthetic strategies for related pyrrolo[3,2-b]pyridine cores often involve multi-step sequences.

Pharmacological Profile

Mechanism of Action

CP-94253 is a potent and selective agonist for the 5-HT1B receptor.[1] The 5-HT1B receptor is a G-protein coupled receptor (GPCR) negatively coupled to adenylyl cyclase through a Gαi/o subunit. Activation of the 5-HT1B receptor by an agonist like CP-94253 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Receptor Binding Affinity

Radioligand binding assays have been instrumental in characterizing the affinity of CP-94253 for various serotonin receptor subtypes. The compound exhibits a high affinity for the 5-HT1B receptor with significantly lower affinity for other receptors, demonstrating its selectivity.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1B | 2[2] |

| 5-HT1D | 49[2] |

| 5-HT1A | 89[2] |

| 5-HT1C | 860[2] |

| 5-HT2 | 1600[2] |

In Vivo Pharmacology

Preclinical studies in animal models have revealed a range of behavioral effects mediated by CP-94253, highlighting the diverse functions of the 5-HT1B receptor.

-

Satiety and Food Intake: CP-94253 has been shown to reduce food intake and promote satiety in rats.[3][4][5] It reduces the consumption of both standard chow and palatable sucrose (B13894) solutions.[4] The anorectic effect is believed to be centrally mediated, as the compound is known to penetrate the blood-brain barrier.[6]

| Study Parameter | Value | Species |

| ID50 (pellets) | 12.5 µmol/kg | Rat[4] |

| ID50 (10% sucrose) | 22.8 µmol/kg | Rat[4] |

| ED50 (operant food intake) | 2.09 mg/kg (i.p.) | Rat |

-

Antidepressant-like Effects: In the forced swim test in mice, a widely used model for screening potential antidepressant drugs, CP-94253 has been shown to reduce immobility time, an effect indicative of antidepressant-like activity.[7][8][9] This effect is blocked by a selective 5-HT1B receptor antagonist, confirming the involvement of this receptor.[9]

-

Modulation of Cocaine Reinforcement: The effects of CP-94253 on cocaine-related behaviors are complex and appear to be dependent on the phase of cocaine exposure. Studies have shown that it can enhance the reinforcing effects of cocaine during self-administration but may attenuate cocaine-seeking behavior after a period of abstinence.[1]

-

Sleep and Wakefulness: Administration of CP-94253 in rats has been observed to increase wakefulness and reduce both slow-wave sleep and REM sleep.

Pharmacokinetics (ADME)

Detailed quantitative data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of CP-94253 are not extensively reported in publicly available literature. However, preclinical studies have confirmed that CP-94253 is orally active and penetrates the blood-brain barrier to exert its effects on the central nervous system.[6] The lack of comprehensive public ADME data is a limitation in fully assessing its drug-like properties.

Clinical Development

There is no publicly available evidence to suggest that CP-94253 has been evaluated in human clinical trials. Its development appears to have been focused on its use as a preclinical research tool to elucidate the function of the 5-HT1B receptor.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound like CP-94253 for the 5-HT1B receptor.

Workflow:

Methodology:

-

Membrane Preparation: Tissue (e.g., rat brain cortex) or cells expressing the 5-HT1B receptor are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Competitive Binding: A constant concentration of a suitable radioligand (e.g., [125I]iodocyanopindolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (CP-94253).

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Forced Swim Test (Mouse)

This test is used to assess the potential antidepressant-like activity of compounds.

Workflow:

Methodology:

-

Apparatus: A transparent cylindrical container is filled with water to a depth that prevents the mouse from touching the bottom with its tail or paws. The water temperature is maintained at a constant, mild temperature.

-

Procedure: Mice are individually placed into the cylinder of water for a predetermined period (typically 6 minutes).

-

Behavioral Scoring: The session is often videotaped for later analysis. The key behavior measured is immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. The duration of immobility is typically scored during the last 4 minutes of the test.

-

Drug Effect: A decrease in the duration of immobility by a test compound, such as CP-94253, compared to a vehicle-treated control group is interpreted as an antidepressant-like effect.[7][8][9]

Signaling Pathway

The activation of the 5-HT1B receptor by CP-94253 initiates a cascade of intracellular events.

Conclusion

CP-94253 has been a pivotal pharmacological tool in advancing the understanding of the 5-HT1B receptor's role in a variety of physiological and pathological processes. Its high selectivity has allowed for the specific investigation of this receptor in preclinical models of satiety, depression, and addiction. While its development did not proceed to clinical trials, the knowledge gained from studies involving CP-94253 continues to inform the development of new therapeutic agents targeting the serotonergic system. The lack of publicly available detailed synthesis and pharmacokinetic data, however, remains a limitation for a complete public profile of this compound.

References

- 1. CP-94253 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pnas.org [pnas.org]

- 4. Preclinical support for the therapeutic potential of zolmitriptan as a treatment for cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological targeting of the serotonergic system for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-94253: A Technical Guide to Brain Penetrance and Distribution

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-94253 is a potent and selective 5-HT1B receptor agonist that has been instrumental in preclinical research for understanding the role of this receptor in various physiological and pathological processes, including depression, anxiety, and satiety. A critical aspect of its pharmacological profile is its ability to cross the blood-brain barrier (BBB) and engage with central 5-HT1B receptors. This technical guide provides a comprehensive overview of the available data on the brain penetrance and distribution of CP-94253, summarizing key quantitative findings, detailing experimental methodologies, and visualizing associated pathways and workflows. While direct pharmacokinetic data such as brain-to-plasma ratios are not extensively reported in publicly available literature, evidence from receptor occupancy studies and centrally-mediated pharmacological effects robustly confirms its central nervous system (CNS) activity.

Quantitative Data on Brain Penetrance and Target Engagement

While explicit brain-to-plasma concentration ratios for CP-94253 are not readily found in the reviewed literature, a significant indicator of its brain penetrance is the high receptor occupancy achieved with systemic administration. The following table summarizes a key quantitative finding regarding the central target engagement of CP-94253.

| Parameter | Value | Species | Dose | Administration Route | Analytical Method | Source |

| 5-HT1B Receptor Occupancy | 84.5% | Mouse | 5 mg/kg | Not specified | Ex vivo Autoradiography | [1] |

This high level of receptor occupancy at a behaviorally active dose provides strong evidence for the effective penetration of CP-94253 into the brain.

In Vivo Evidence of Central Action

The brain penetrance of CP-94253 is further substantiated by its demonstrated effects in a variety of in vivo models that rely on CNS mechanisms. These studies consistently refer to CP-94253 as a "blood-brain barrier penetrating" agonist.[2]

| Study Type | Effect | Species | Doses | Administration Route | Source |

| Antidepressant Models | Antidepressant-like effects (e.g., reduced immobility in forced swim test) | Mouse, Rat | 5-10 mg/kg | Intraperitoneal (i.p.) | [1][3] |

| Anxiolytic Models | Anxiolytic-like effects (e.g., in Vogel conflict drinking test and elevated plus-maze) | Not specified | 1.25-5 mg/kg | Not specified | [3] |

| Sleep-Wake Cycle | Increased waking, reduced slow-wave and REM sleep | Rat | 5-10 mg/kg | Not specified | [4] |

| Feeding Behavior | Reduced food intake, promoting satiety | Rat | 5.0 mg/kg | Intraperitoneal (i.p.) | [5] |

| Neurochemical Studies | Alteration of 5-HT synthesis in various brain regions | Rat | 5 mg/kg | Intraperitoneal (i.p.) | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols used in key studies investigating the effects of CP-94253.

Animal Models and Drug Administration

-

Species: Studies have predominantly utilized male mice and rats, including Wistar and Flinders Sensitive/Resistant Line (FSL/FRL) strains.[2][4]

-

Acute Administration: For single-dose studies, CP-94253 hydrochloride is typically dissolved in saline (0.9% NaCl) and administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[2][6] Doses commonly range from 1.25 mg/kg to 10 mg/kg.[3]

-

Chronic Administration: For long-term studies, osmotic mini-pumps (e.g., Alzet model 2ML2) are implanted subcutaneously to deliver a continuous infusion of the compound. A typical chronic dosing regimen is 5 mg/kg/day for 14 days.[2]

Measurement of 5-HT Synthesis via α-[14C]methyl-L-tryptophan (α-MTrp) Autoradiography

This method allows for the quantitative measurement of regional serotonin (B10506) synthesis rates in the brain.

Caption: Workflow for assessing regional 5-HT synthesis.

In Vivo Electrophysiology

This technique is used to assess the functional effects of CP-94253 on neuronal activity, particularly on 5-HTergic pathways.

-

Animal Preparation: Rats are anesthetized, and recording electrodes are lowered into specific brain regions, such as the hippocampus.

-

Drug Application: CP-94253 is administered intravenously to observe its effects on the firing rate of neurons and their response to stimulation of serotonergic pathways.[6]

-

Data Analysis: Changes in neuronal firing and response to 5-HT pathway stimulation are quantified to determine the agonistic or antagonistic properties of the compound at 5-HT1B receptors.[6]

Signaling Pathways and Mechanisms of Action

CP-94253 exerts its effects by binding to and activating 5-HT1B receptors. These receptors are G-protein coupled receptors that are primarily located on the presynaptic terminals of neurons.

References

- 1. researchgate.net [researchgate.net]

- 2. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of selective activation of the 5-HT1B receptor with CP-94,253 on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of acute and sustained administration of vortioxetine on the serotonin system in the hippocampus: electrophysiological studies in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CP94253 in Modulating Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective 5-HT1B receptor agonist, CP94253, and its significant role in the modulation of dopamine (B1211576) release. Drawing upon a comprehensive review of preclinical studies, this document outlines the core mechanisms of action, presents key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound is a potent and selective agonist for the serotonin (B10506) 5-HT1B receptor. Its influence on the dopaminergic system is primarily indirect, mediated by the activation of 5-HT1B heteroreceptors located on non-serotonergic neurons. This activation modulates the activity of key neural circuits that, in turn, regulate the firing of dopamine neurons and the subsequent release of dopamine in various brain regions.

The principal mechanism involves the modulation of GABAergic and glutamatergic signaling in the ventral tegmental area (VTA), a critical hub for dopamine production. By binding to 5-HT1B receptors on GABAergic interneurons, this compound can inhibit their activity, leading to a disinhibition of VTA dopamine neurons and a subsequent increase in dopamine release in projection areas such as the nucleus accumbens (NAc) and the prefrontal cortex (PFC). Conversely, effects on glutamatergic terminals can also influence dopamine neuron activity. Some evidence also points to a dual-modulatory role, where the effect of this compound on dopamine neuron activity can be either inhibitory or excitatory, depending on the functional state of dopamine D2 autoreceptors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical research on this compound.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) |

| 5-HT1B | 2 |

| 5-HT1D | 49 |

| 5-HT1A | 89 |

| 5-HT1C | 860 |

| 5-HT2 | 1600 |

This data highlights the high selectivity of this compound for the 5-HT1B receptor.

Table 2: Effects of this compound on Neurotransmitter Levels (In Vivo Microdialysis)

| Brain Region | Dose (mg/kg, i.p.) | Neurotransmitter | % Change from Baseline |

| Prefrontal Cortex | Not specified | Dopamine | Significant Increase |

| Nucleus Accumbens | Not specified | Dopamine | Increase |

Table 3: Behavioral Effects of this compound

| Behavioral Model | Species | Dose (mg/kg, i.p.) | Observed Effect |

| Forced Swim Test | Mice | 5 | Potent shortening of immobility time |

| Cocaine Self-Administration | Rats | 1 and 3 | Dose-dependent increase in cocaine intake |

| Food Intake | Rats | 5 | 57% reduction in food intake |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Experimental Protocols

This section provides a detailed overview of the methodologies for key experiments cited in the literature.

In Vivo Microdialysis

Objective: To measure extracellular dopamine concentrations in the brain of a freely moving or anesthetized animal following the administration of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4 mm membrane)

-

Guide cannula

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

-

This compound

-

Anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeted at the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement. Allow the animal to recover for a specified period (e.g., 24-48 hours).

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Allow the system to stabilize for a period (e.g., 60-120 minutes). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent dopamine degradation.

-

Drug Administration: Administer this compound via the desired route (typically intraperitoneal, i.p.).

-

Post-treatment Collection: Continue to collect dialysate samples for a predetermined period following drug administration to monitor changes in dopamine levels.

-

Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC-ECD.

Forced Swim Test

Objective: To assess the antidepressant-like effects of this compound in mice.

Materials:

-

Male mice (e.g., C57BL/6)

-

Cylindrical glass beakers (e.g., 25 cm high, 10 cm diameter)

-

Water (23-25°C)

-

Video recording equipment

-

This compound

Procedure:

-

Apparatus Preparation: Fill the beakers with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

-

Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the mice 30-60 minutes before the test.

-

Test Session: Gently place each mouse into a beaker. The total test duration is typically 6 minutes.

-

Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Cocaine Self-Administration

Objective: To evaluate the effect of this compound on the reinforcing properties of cocaine.

Materials:

-

Male rats with indwelling intravenous catheters

-

Operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and a syringe pump

-

Cocaine hydrochloride

-

This compound

Procedure:

-

Catheter Implantation: Surgically implant an intravenous catheter into the jugular vein of the rats. Allow for a recovery period.

-

Acquisition of Self-Administration: Train the rats to self-administer cocaine by pressing the active lever. Each press on the active lever results in an intravenous infusion of cocaine and the presentation of a conditioned stimulus (e.g., a light). Presses on the inactive lever have no consequence. Training sessions are typically conducted daily.

-

Stable Responding: Continue training until the rats show stable patterns of cocaine intake.

-

This compound Pretreatment: Before a self-administration session, pretreat the rats with various doses of this compound or vehicle.

-

Test Session: Place the rats back into the operant chambers and allow them to self-administer cocaine under a specific schedule of reinforcement (e.g., fixed-ratio or progressive-ratio).

-

Data Collection: Record the number of active and inactive lever presses, and the number of cocaine infusions earned.

-

Data Analysis: Compare the cocaine intake and response patterns between the different this compound dose groups and the vehicle control group.

Conclusion

This compound, through its selective agonism at the 5-HT1B receptor, exerts a significant modulatory influence on the dopamine system. The preclinical data robustly demonstrate its ability to increase dopamine release, primarily through the disinhibition of VTA dopamine neurons. This mechanism of action translates into a range of behavioral effects, including antidepressant-like properties and a complex interaction with the reinforcing effects of drugs of abuse. The experimental protocols detailed herein provide a foundation for further investigation into the therapeutic potential of targeting the 5-HT1B receptor for a variety of neuropsychiatric disorders. The provided quantitative data and pathway visualizations serve as a valuable resource for researchers in the field of neuropharmacology and drug development.

The 5-HT1B Agonist CP-94253: A Deep Dive into its Role in Satiety and Food Intake Regulation

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective 5-hydroxytryptamine (5-HT) receptor 1B agonist, CP-94253, and its significant impact on satiety and the reduction of food intake. Through a detailed examination of its mechanism of action, experimental data, and associated signaling pathways, this document serves as a critical resource for scientists and professionals engaged in obesity research and the development of novel anti-obesity therapeutics.

Introduction: The Serotonergic System and Appetite Control

The serotonergic system has long been recognized as a key regulator of appetite and energy balance.[1][2][3] Among the numerous serotonin (B10506) receptor subtypes, the 5-HT1B receptor has emerged as a particularly promising target for pharmacological intervention in the management of obesity.[1][4][5][6] CP-94253, a highly selective 5-HT1B receptor agonist, has been instrumental in elucidating the specific role of this receptor in promoting satiety and reducing food consumption.[1][7][8] This guide synthesizes the current body of knowledge on CP-94253, presenting key findings in a structured and accessible format to facilitate further research and development.

Mechanism of Action: Targeting the 5-HT1B Receptor

CP-94253 exerts its anorectic effects through the selective activation of 5-HT1B receptors, which are G-protein coupled receptors negatively coupled to adenylyl cyclase.[9] This activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent modulation of downstream signaling cascades. The anorectic effect of CP-94253 is primarily mediated by central 5-HT1B receptors.[8]

The proposed signaling pathway for 5-HT1B receptor activation is depicted below:

Impact on Satiety and Food Intake: Quantitative Data

Numerous preclinical studies have demonstrated the potent effects of CP-94253 on reducing food intake and promoting satiety. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of CP-94253 on Food Intake in Rodent Models

| Animal Model | Drug Administration | Dose | Food Type | Reduction in Food Intake | Study Reference |

| Fasted Rat | Intraperitoneal (IP) | 5.0 mg/kg | Not Specified | 57% | [7] |

| Mildly Deprived Rat | Not Specified | 5-40 µmol/kg | Pellets | ID50 = 12.5 µmol/kg | [8] |

| Mildly Deprived Rat | Not Specified | 5-40 µmol/kg | 10% Sucrose (B13894) Solution | ID50 = 22.8 µmol/kg | [8] |

| Wistar Rat (Operant) | Intraperitoneal (IP) | Not Specified | Food Pellets | ED50 = 2.09 mg/kg | [10] |

| Diet-Induced Obese (DIO) Mice | Intraperitoneal (IP) | 16 mg/kg | High-Fat Diet | Significant reduction at 6 hours | [11] |

| ob/ob Mice | Intraperitoneal (IP) | 16 mg/kg | High-Fat Diet | Significant reduction at 1, 3, and 6 hours | [11] |

| C57BL/6 Mice (Fasted) | Not Specified | 2.5, 5, 10 mg/kg | Not Specified | Dose-dependent inhibition of refeeding | [12] |

Table 2: Effect of CP-94253 on Body Weight

| Animal Model | Drug Administration | Duration | Effect on Body Weight | Study Reference |

| Rats | Prolonged Administration | Within a week | Reduced body weight gain (desensitization observed) | [1] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the effects of CP-94253.

Animal Models

-

Species: Male Wistar rats, Sprague-Dawley rats, C57BL/6 mice, diet-induced obese (DIO) mice, and genetically obese ob/ob mice have been utilized in these studies.[7][8][10][11][12]

-

Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

-

Diet: Standard laboratory chow, high-fat diets, and liquid sucrose solutions have been used to assess food intake.[8][11]

Drug Administration

-

Route: The most common route of administration for CP-94253 in these studies is intraperitoneal (IP) injection.[7][10][11] Oral administration has also been reported.

-

Dose Range: Doses have ranged from 0.3 mg/kg to 16 mg/kg for IP injections and 5-40 µmol/kg in other administration routes.[8][11][13]

Behavioral Assays

A variety of behavioral paradigms have been used to assess the impact of CP-94253 on feeding behavior.

-

Free-Feeding Paradigms: These experiments typically involve measuring food consumption in food-deprived animals over a set period following drug administration.[7][11][12]

-

Behavioral Satiety Sequence (BSS): This observational method analyzes the pattern of behaviors (eating, grooming, resting) that occur as an animal transitions from a state of hunger to satiety. Studies have shown that CP-94253 reduces food intake while preserving the natural sequence of satiety behaviors, suggesting it enhances the feeling of fullness rather than causing malaise.[6][7]

-

Operant Conditioning Paradigms: In these setups, animals are trained to perform a specific action (e.g., lever pressing) to receive a food reward. The rate of responding is used as a measure of motivation to eat. CP-94253 has been shown to dose-dependently suppress the number of earned food pellets in such paradigms.[10]

-

Microstructural Analysis of Licking: This technique provides a detailed analysis of the patterns of licking a liquid food source. CP-94253 was found to decrease the frequency of bursts and clusters of licks without affecting the motor aspects of licking, further supporting its effect on satiety rather than motor impairment.[8]

The general workflow for a typical preclinical study investigating CP-94253 is illustrated below:

Discussion and Implications for Drug Development

The collective evidence strongly supports the role of CP-94253 as a potent anorectic agent that acts by selectively stimulating 5-HT1B receptors. Its ability to reduce food intake across various animal models and feeding paradigms highlights the therapeutic potential of targeting this receptor for the treatment of obesity.[1][6][7][11]

A key finding is that CP-94253 appears to enhance satiety rather than induce a general state of malaise or aversion.[7] This is evidenced by the preservation of the natural behavioral satiety sequence and the lack of disruption in the motor components of feeding.[7][8] This selective effect on satiety is a desirable characteristic for an anti-obesity drug, as it may lead to better patient compliance and fewer side effects compared to non-selective serotonergic agents.

However, the observation of desensitization with prolonged administration of CP-94253 in rats warrants further investigation.[1] Understanding the mechanisms underlying this tolerance will be crucial for the development of long-term therapeutic strategies. Future research should also focus on the safety and efficacy of 5-HT1B agonists in more complex, long-term models of obesity and in combination with other therapeutic agents.

Conclusion

CP-94253 has proven to be an invaluable pharmacological tool for understanding the role of the 5-HT1B receptor in the regulation of satiety and food intake. The robust preclinical data demonstrating its ability to reduce food consumption and body weight gain underscore the potential of selective 5-HT1B receptor agonists as a viable strategy for the development of novel anti-obesity medications. This technical guide provides a solid foundation of the core data and methodologies that will be essential for advancing this promising area of research.

References

- 1. Pharmacological targeting of the serotonergic system for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sochob.cl [sochob.cl]

- 4. 5-HT1B receptors modulate the feeding inhibitory effects of enterostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tonic regulation of satiety by 5-HT receptors in the mouse: converging evidence from behavioural and c-fos immunoreactivity studies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT1B receptors modulate components of satiety in the rat: behavioural and pharmacological analyses of the selective serotonin1B agonist CP-94,253 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of serotonin 5-HT(1/2) receptor agonists in a limited-access operant food intake paradigm in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Delineating a serotonin 1B receptor circuit for appetite suppression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Serotonin 5-HT1B Receptor Agonist CP-94253: A Technical Whitepaper on its Potential Antidepressant-Like Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate response to currently available treatments. This necessitates the exploration of novel therapeutic targets. The serotonin (B10506) 1B (5-HT1B) receptor has emerged as a promising candidate for antidepressant drug development. This technical guide provides an in-depth review of the preclinical evidence supporting the antidepressant-like effects of CP-94253, a potent and selective 5-HT1B receptor agonist. We consolidate quantitative data from key behavioral studies, detail the experimental protocols employed, and visualize the proposed mechanisms and workflows. The evidence collectively suggests that 5-HT1B receptor agonism, as exemplified by CP-94253, represents a viable and potentially rapid-acting strategy for the treatment of depression.

Introduction: The Rationale for Targeting the 5-HT1B Receptor

The serotonergic system is a cornerstone of antidepressant pharmacology. While traditional antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), broadly increase synaptic serotonin levels, their therapeutic onset is often delayed, and efficacy is limited. This has spurred research into more specific serotonin receptor subtypes that may mediate antidepressant responses more directly and rapidly.

CP-94253 is a selective and potent agonist for the 5-HT1B receptor, demonstrating approximately 25-fold and 40-fold selectivity over the 5-HT1D and 5-HT1A receptors, respectively.[1] Preclinical research indicates that direct activation of 5-HT1B receptors by agonists like CP-94253 can produce robust antidepressant-like effects in various rodent models, suggesting a distinct mechanistic pathway that could offer advantages over existing therapies.[2][3][4]

Proposed Mechanism of Action

Activation of these postsynaptic 5-HT1B heteroreceptors appears to modulate the release of other key neurotransmitters implicated in depression, namely dopamine (B1211576) and noradrenaline. The anti-immobility effect of CP-94253 in behavioral tests is blocked by both dopamine D2-like receptor antagonists (sulpiride) and alpha-2-adrenoceptor antagonists (idazoxan).[2][5] This indicates that the downstream enhancement of dopaminergic and noradrenergic neurotransmission is essential for its antidepressant-like activity.[2][5]

Further evidence points to CP-94253's ability to modulate neuronal activity in brain circuits implicated in depression, such as the lateral habenula circuit, and to enhance synaptic plasticity, as demonstrated by the potentiation of hippocampal long-term potentiation (LTP).[3]

References

- 1. CP-94253 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT Receptors and the Development of New Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Role of the 5-HT1B Receptor Agonist CP94253 in Cocaine Reinforcement and Seeking: A Technical Guide

An In-depth Examination of Preclinical Findings for Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (B10506) 1B (5-HT1B) receptor has emerged as a significant target in the neurobiology of cocaine addiction. The selective 5-HT1B receptor agonist, CP94253, has been instrumental in elucidating the complex and often contradictory roles of this receptor in cocaine's reinforcing and motivational effects. This technical guide synthesizes the current body of preclinical research on this compound, presenting a comprehensive overview of its influence on cocaine reinforcement and seeking behaviors. We provide a detailed summary of quantitative data from key studies, outline the experimental protocols used to generate these findings, and present visual representations of the underlying neurobiological and experimental frameworks. The evidence reviewed herein highlights a critical dichotomy: while this compound enhances the reinforcing properties of cocaine during active self-administration, it consistently attenuates cocaine-seeking behavior after a period of abstinence. This suggests a dynamic, state-dependent modulation of cocaine's effects by the 5-HT1B receptor system, offering a nuanced perspective for the development of novel pharmacotherapies for cocaine use disorder.

Introduction

Cocaine addiction remains a significant public health concern with limited effective treatment options. A deeper understanding of the neurobiological mechanisms underlying cocaine's powerful reinforcing effects and the persistent craving that drives relapse is crucial for the development of novel therapeutic strategies. The serotonergic system, particularly the 5-HT1B receptor, has been identified as a key modulator of the dopamine (B1211576) systems heavily implicated in reward and addiction.

This compound, a selective 5-HT1B receptor agonist, has been a valuable pharmacological tool to probe the function of this receptor in the context of cocaine use.[1] Research using this compound has revealed a fascinating and complex picture. During the maintenance phase of cocaine self-administration, activation of 5-HT1B receptors by this compound appears to potentiate the reinforcing effects of cocaine.[2][3][4] However, following a period of abstinence, the same agonist demonstrates a profound ability to reduce cocaine-seeking behavior, a preclinical model of relapse.[5][6][7] This in-depth guide will dissect the key experimental findings that have established this dual role, providing researchers and drug development professionals with a detailed technical resource.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on cocaine reinforcement and seeking.

Table 1: Effects of this compound on Cocaine Self-Administration (Reinforcement)

| Experimental Paradigm | Animal Model | Cocaine Dose | This compound Dose | Key Finding | Reference |

| Fixed Ratio (FR) 5 Schedule | Rats | 0.075 - 0.75 mg/kg/infusion, i.v. | 5.6 mg/kg, s.c. | Leftward shift of the cocaine dose-effect curve, indicating enhanced reinforcement.[5] | [5] |

| Fixed Ratio (FR) 5 Schedule | Rats | Descending limb of dose-effect curve | 0.3 - 3 mg/kg, i.p. | Dose-dependent reduction in self-administration, similar to increasing cocaine dose.[4] | [4] |

| Progressive Ratio (PR) Schedule | Rats | 0.125 mg/infusion, i.v. | 0.3 - 3 mg/kg, i.p. | Dose-dependent increase in the highest completed ratio (breakpoint).[2][3] | [2][3] |

| Progressive Ratio (PR) Schedule | Male and Female Rats | 0.375 mg/kg, i.v. | 5.6 mg/kg, s.c. | Enhanced cocaine intake, infusions, and breakpoint.[8] | [8] |

| Maintenance vs. Protracted Abstinence (FR5) | Rats | 0.075 & 0.75 mg/kg/infusion, i.v. | 5.6 mg/kg, s.c. | During maintenance, enhanced reinforcement; after 21 days abstinence, decreased cocaine intake.[5] | [5] |

Table 2: Effects of this compound on Cocaine-Seeking (Reinstatement)

| Reinstatement Trigger | Animal Model | This compound Dose | Key Finding | Reference |

| Cocaine Prime (10 mg/kg, i.p.) | Rats | 3 - 10 mg/kg, s.c. | Dose-dependent reduction in cocaine-primed reinstatement.[7] | [7] |

| Cocaine Prime (2.5 mg/kg, i.p.) | Rats | 10 mg/kg, s.c. | Attenuation of reinstatement even at a low priming dose.[7] | [7] |

| Cocaine-Associated Cues | Rats | 3 - 10 mg/kg, s.c. | Dose-dependent reduction in cue-induced reinstatement.[7] | [7] |

| Cocaine Prime (15 mg/kg, i.p.) - CPP | Mice | 10 mg/kg, i.p. | Attenuated cocaine-primed reinstatement of conditioned place preference.[9] | [9] |

| Cue-Elicited and Cocaine-Primed (after 5 days abstinence) | Rats | 5.6 mg/kg, s.c. | Attenuated both cue- and cocaine-primed drug-seeking.[5] | [5] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are descriptions of the key experimental protocols employed in the cited research.

Animals and Surgery

-

Subjects: The majority of studies utilized adult male Wistar or Sprague-Dawley rats. Some studies also included female rats to investigate sex differences.[6][8] Mice have also been used in conditioned place preference studies.[9]

-

Housing: Animals are typically housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified for a particular experimental design.

-

Surgery: For intravenous self-administration studies, rats are surgically implanted with chronic indwelling catheters into the jugular vein under anesthesia. The catheter is passed subcutaneously to the mid-scapular region where it is attached to a back-mounted infusion harness. Animals are allowed a recovery period of at least one week before behavioral training commences.

Cocaine Self-Administration

-

Apparatus: Standard operant conditioning chambers are used, equipped with two levers (active and inactive), a stimulus light above the active lever, a tone generator, and a drug infusion pump connected to the animal's catheter.

-

Training: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 or 0.75 mg/kg/infusion) paired with the presentation of a discrete cue (e.g., light and tone). The inactive lever has no programmed consequences. Training sessions typically last for 2 hours daily.

-

Schedules of Reinforcement:

-

Fixed Ratio (FR): An animal must complete a fixed number of responses on the active lever to receive a single infusion of cocaine. An FR5 schedule, for example, requires five lever presses per infusion.[5]

-

Progressive Ratio (PR): The response requirement for each successive infusion increases progressively. The final ratio completed before the animal ceases to respond is termed the "breakpoint" and is considered a measure of the motivational strength of the reinforcer.[2][3][8]

-

Extinction and Reinstatement of Cocaine-Seeking

-

Extinction: Following stable self-administration, animals undergo daily extinction sessions where active lever presses no longer result in cocaine infusion or the presentation of cues. These sessions continue until responding on the active lever is significantly reduced.

-

Reinstatement: After extinction criteria are met, reinstatement of cocaine-seeking behavior is tested. This is triggered by:

-

Cocaine-Primed Reinstatement: A non-contingent intraperitoneal (i.p.) injection of cocaine (e.g., 2.5 - 10 mg/kg) is administered prior to the session.[7][10][11]

-

Cue-Induced Reinstatement: The presentation of the cocaine-associated cues (light and tone) contingent on an active lever press.[5][7][10]

-

This compound or vehicle is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) prior to the reinstatement test session.

-

Visualizations: Pathways and Processes

Proposed Signaling Mechanism of this compound in Modulating Cocaine's Effects

Caption: Proposed mechanism of this compound action on presynaptic terminals.

Experimental Workflow for Self-Administration and Reinstatement Studies

Caption: Standard experimental workflow for cocaine reinforcement and seeking studies.

Logical Relationship of this compound's Effects Based on Abstinence State

Caption: Dichotomous effects of this compound are dependent on the state of abstinence.

Discussion and Future Directions

The collective evidence strongly indicates that the 5-HT1B receptor agonist this compound has a dual, state-dependent effect on cocaine-related behaviors. During active drug taking, it enhances cocaine's reinforcing efficacy, as demonstrated by shifts in the dose-response curve and increased breakpoints on progressive ratio schedules.[2][3][4][5] This potentiation is blocked by 5-HT1B receptor antagonists, confirming the receptor's involvement.[4][5]

In stark contrast, after a period of forced abstinence, this compound consistently reduces cocaine-seeking behavior, whether induced by drug-associated cues or a priming injection of cocaine itself.[5][7][9] This suggests a neuroadaptive switch in the function of 5-HT1B receptors following cessation of chronic cocaine exposure. The mechanisms underlying this switch are not yet fully understood but may involve changes in receptor expression, localization, or downstream signaling pathways in key brain regions of the reward circuitry, such as the nucleus accumbens and ventral tegmental area.

These findings have significant implications for the development of pharmacotherapies for cocaine addiction. The ability of this compound to reduce cocaine seeking after abstinence suggests that 5-HT1B receptor agonists could be valuable as anti-relapse medications. However, the enhancement of cocaine reinforcement during active use poses a potential risk, suggesting that such a treatment might be most effective in individuals who have already achieved abstinence.

Future research should focus on elucidating the precise molecular and circuit-level changes that mediate this functional switch in 5-HT1B receptor modulation of cocaine-related behaviors. Investigating the interaction between the serotonin and dopamine systems in different phases of the addiction cycle will be critical. Furthermore, exploring the therapeutic window and optimal dosing strategies for 5-HT1B agonists in preclinical models of relapse will be essential steps toward translating these findings to the clinic.

Conclusion

This compound has been an invaluable tool in demonstrating the complex and dynamic role of the 5-HT1B receptor in cocaine addiction. The clear dichotomy in its effects—enhancing reinforcement during maintenance while suppressing seeking after abstinence—underscores the neuroplasticity that occurs in the transition from active drug use to a state of abstinence and relapse vulnerability. This technical guide provides a comprehensive summary of the key quantitative data and experimental methodologies that form the basis of our current understanding. The insights gained from studies on this compound offer a promising, albeit nuanced, avenue for the development of novel pharmacotherapies aimed at preventing relapse in individuals with cocaine use disorder.

References

- 1. CP-94253 - Wikipedia [en.wikipedia.org]

- 2. Serotonin1B Receptor Stimulation Enhances Cocaine Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. jneurosci.org [jneurosci.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-HT1B receptor agonist attenuates cocaine self-administration after protracted abstinence and relapse in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of 5-HT1B receptors enhances cocaine reinforcement yet reduces cocaine-seeking behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT1B receptor agonist enhances breakpoint for cocaine on a progressive ratio (PR) schedule during maintenance of self-administration in female rats but reduces breakpoint for sucrose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Effects of serotonin (5-HT)(1B) receptor ligands on cocaine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Analysis of the Behavioral Effects of CP-94253 in Preclinical Animal Models

Introduction: CP-94253 is a potent and selective agonist for the serotonin (B10506) 1B receptor (5-HT1B). Its high specificity has made it a critical pharmacological tool for elucidating the role of the 5-HT1B receptor in a wide array of physiological and behavioral processes. This technical guide provides an in-depth review of the behavioral effects of CP-94253 as documented in various animal models. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's preclinical profile. The guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual diagrams of relevant pathways and workflows.

Core Mechanism of Action: 5-HT1B Receptor Agonism

CP-94253 exerts its effects by binding to and activating 5-HT1B receptors, which are G-protein coupled receptors. In the central nervous system, these receptors are found in high densities in the basal ganglia, striatum, and frontal cortex. They function both as presynaptic autoreceptors on serotonin neurons, inhibiting serotonin release, and as postsynaptic heteroreceptors on non-serotonergic neurons (e.g., GABAergic and glutamatergic), modulating the release of other neurotransmitters. The activation of these receptors by CP-94253 is the primary mechanism underlying its observed behavioral effects.

Effects on Feeding Behavior and Satiety

A significant body of research demonstrates that CP-94253 potently reduces food intake by promoting satiety. Selective activation of 5-HT1B receptors appears to be a key mechanism in the serotonergic control of feeding.

Quantitative Data: Feeding and Satiety

| Behavioral Test | Animal Model | CP-94253 Dose & Route | Key Finding | Citation |

| Free Feeding (Pellets) | Mildly deprived rats | 5-40 µmol/kg | Dose-dependent reduction in pellet intake (ID50 = 12.5 µmol/kg). | [1] |

| Free Feeding (Sucrose) | Mildly deprived rats | 5-40 µmol/kg | Dose-dependent reduction in 10% sucrose (B13894) solution intake (ID50 = 22.8 µmol/kg). | [1] |

| Behavioral Satiety Sequence | Fasted rats | 5.0 mg/kg, IP | Reduced food intake by 57%; increased resting and decreased rearing, preserving the normal satiety sequence. | [2] |

| Meal Pattern Analysis | Rats (consuming wet mash) | 2.5 mg/kg, IP | Reduced food intake by decreasing meal size and duration without altering the rate of eating. | [3] |

| Operant Food Intake (FR:10) | Male Wistar rats | up to 10 mg/kg, IP | Dose-dependently suppressed the number of earned food pellets (ED50: 2.09 mg/kg). | [4] |

Experimental Protocol: Behavioral Satiety Sequence (BSS)

-

Animals: Male rats are typically used, fasted for a period (e.g., 12-24 hours) to ensure motivation to eat.

-

Drug Administration: Animals are habituated to handling and intraperitoneal (IP) injections. On the test day, rats are administered either CP-94253 (e.g., 5.0 mg/kg) or a vehicle control solution.

-

Procedure: Following injection (e.g., 30 minutes post-injection), pre-weighed food is introduced into the home cage. A trained observer, blind to the treatment condition, records the duration and frequency of specific behaviors (e.g., eating, grooming, resting, rearing, locomotion) at set intervals (e.g., every 60 seconds) for a defined period (e.g., 40-60 minutes).

-

Data Analysis: The temporal profile of behaviors is analyzed. A normal satiety sequence involves a transition from feeding to active behaviors (like grooming) and finally to resting. The protocol assesses whether the drug reduces food intake by accelerating this natural sequence (enhancing satiety) or by causing disruptive, competing behaviors.[2][3]

Effects in Models of Anxiety and Depression

CP-94253 has demonstrated both anxiolytic-like and antidepressant-like properties in various rodent models, suggesting a complex role for the 5-HT1B receptor in mood regulation.

Quantitative Data: Anxiety and Depression

| Behavioral Test | Animal Model | CP-94253 Dose & Route | Key Finding | Citation |

| Vogel Conflict Drinking Test | Mice | 1.25-5 mg/kg | Produced anxiolytic-like effects comparable to diazepam (2.5-5 mg/kg). | [5] |

| Elevated Plus-Maze Test | Mice | 2.5 mg/kg | Showed anti-anxiety-like activity similar to that of diazepam (5 mg/kg). | [5] |

| Four-Plate Test | Mice | 5-10 mg/kg | Produced weaker anxiolytic-like effects than diazepam. | [5] |

| Forced Swim Test (FST) | Mice | 5-10 mg/kg | Showed anti-immobility action (antidepressant-like effect), similar to imipramine (B1671792) (30 mg/kg). | [5][6] |

| Forced Swim Test (FST) | Naïve rats | Not specified | Reduced immobility when examined 24 hours after acute treatment. | [7] |

| Chronic Social Defeat Stress | Mice | Not specified | Produced antidepressant-like effects in the tail suspension and sucrose preference tests. | [7] |

Experimental Protocol: Forced Swim Test (FST)

-

Animals: Male mice are commonly used.

-

Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Pre-test (Day 1): Mice are placed in the water for a 15-minute adaptation session. This induces a state of helplessness for the subsequent test.

-

Drug Administration (Day 2): CP-94253 (e.g., 5 mg/kg, IP) or a control substance is administered at specific time points before the test session (e.g., 60, 30, and 15 minutes before the test).[8]

-

Test Session (Day 2): 24 hours after the pre-test, mice are placed back in the water for a 6-minute session. The duration of immobility (making only minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the session.

-

-

Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like effect.[8]

Effects on Locomotor and Agonistic Behavior

The impact of CP-94253 on general locomotion is context-dependent, with some studies showing no significant effect and others reporting changes, particularly in conjunction with other substances or stressors. Its effects on social and aggressive behaviors are more distinct.

Quantitative Data: Locomotion and Agonistic Behavior

| Behavioral Test | Animal Model | CP-94253 Dose & Route | Key Finding | Citation |

| Spontaneous Locomotion | Fasted rats | 5.0 mg/kg, IP | Did not cause a significant increase in locomotion or gross disruption of behavior. | [2] |

| Resident-Intruder Paradigm | Male mice | 2.5-10.0 mg/kg | Reduced resident offensive aggression; defensive behaviors were largely unchanged. | [9] |

| Spontaneous Locomotion | Drug-naïve mice | 10 mg/kg, IP | Had no effect on spontaneous or cocaine-induced locomotion. | [10][11] |

| Spontaneous Locomotion | Mice with repeated saline/cocaine injections | 10 mg/kg, IP | Increased spontaneous locomotion when tested 1 day after the last injection. | [10] |

| Cocaine-Sensitized Locomotion | Mice after 20-day abstinence | 10 mg/kg, IP | Attenuated the expression of sensitized locomotion induced by cocaine. | [10] |

Experimental Protocol: Resident-Intruder Paradigm

-

Animals: Male mice are individually housed for a period (e.g., 3-4 weeks) to establish residency and territoriality. Smaller, group-housed male mice serve as "intruders."

-

Drug Administration: The resident mouse is treated with CP-94253 (e.g., 2.5-10.0 mg/kg) or vehicle a set time before the test.

-

Procedure: An intruder mouse is introduced into the home cage of the resident. The ensuing interaction is videotaped for a fixed duration (e.g., 10-15 minutes).

-

Data Analysis: Trained observers score the tapes for specific social, aggressive, and defensive behaviors. This includes latency to first attack, number of attacks, duration of tail rattling (offensive aggression), as well as social sniffing, grooming (social behavior), and defensive postures.[9]

Effects in Models of Substance Abuse

CP-94253 has been investigated for its potential to modulate the behavioral effects of drugs of abuse, such as cocaine. The findings suggest that 5-HT1B receptor activation can influence drug-seeking behavior.

Quantitative Data: Substance Abuse Models

| Behavioral Test | Animal Model | CP-94253 Dose & Route | Key Finding | Citation |

| Cocaine-Primed Reinstatement of CPP | Male mice | 10 mg/kg, IP | Attenuated the reinstatement of cocaine-conditioned place preference (CPP). | [10][11] |

Experimental Protocol: Cocaine-Conditioned Place Preference (CPP) Reinstatement

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Procedure:

-

Baseline Preference (Pre-test): Mice are allowed to freely explore both chambers to determine any initial preference.

-

Conditioning: Over several days, mice receive injections of cocaine (e.g., 15 mg/kg) and are confined to one chamber, and on alternate days, they receive saline injections and are confined to the other chamber.

-

CPP Test: After conditioning, mice are allowed to freely explore both chambers, and the time spent in the cocaine-paired chamber is measured to confirm a preference has been established.

-

Extinction: Mice are repeatedly placed in the apparatus without any drug injections until the preference for the cocaine-paired side is extinguished.

-

Reinstatement Test: Mice are pre-treated with CP-94253 (10 mg/kg) or vehicle, followed by a priming dose of cocaine. They are then placed back in the apparatus, and the time spent in the previously cocaine-paired chamber is measured.

-

-

Data Analysis: A significant reduction in time spent in the cocaine-paired chamber in the CP-94253 group compared to the vehicle group indicates that the compound attenuated cocaine-primed reinstatement of drug-seeking behavior.[10][12]

Summary and Conclusion

The selective 5-HT1B receptor agonist CP-94253 exhibits a distinct and robust behavioral profile in animal models. Its primary effects include:

-

A potent reduction in food intake, driven by an enhancement of satiety rather than malaise or behavioral disruption.

-

Significant anxiolytic-like and antidepressant-like effects across multiple behavioral paradigms.

-

A context-dependent influence on locomotion and a specific reduction in offensive aggressive behaviors.

-

The ability to attenuate drug-seeking behavior in models of cocaine addiction.

Collectively, the data underscore the critical role of the 5-HT1B receptor in regulating appetite, mood, and impulse control. CP-94253 remains an invaluable tool for researchers investigating the therapeutic potential of targeting this receptor system for conditions such as obesity, depression, anxiety disorders, and substance use disorders.

References

- 1. CP-94, 253: a selective serotonin1B (5-HT1B) agonist that promotes satiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT1B receptors modulate components of satiety in the rat: behavioural and pharmacological analyses of the selective serotonin1B agonist CP-94,253 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of serotonin 5-HT(1/2) receptor agonists in a limited-access operant food intake paradigm in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of a selective 5-HT1B receptor agonist and antagonists in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antidepressant-like effect of the selective 5-HT1B receptor agonist CP 94253: a possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential effects of CGS 12066B and CP-94,253 on murine social and agonistic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice [frontiersin.org]

- 12. Effects of a 5-HT1B Receptor Agonist on Locomotion and Reinstatement of Cocaine-Conditioned Place Preference after Abstinence from Repeated Injections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-94253 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the selective 5-HT1B receptor agonist, CP-94253, in mice and rats. The information is intended to guide researchers in designing and conducting in vivo studies to investigate the roles of the 5-HT1B receptor in various physiological and pathological processes.

Mechanism of Action

CP-94253 is a potent and selective agonist for the serotonin (B10506) 1B receptor (5-HT1B).[1][2][3] This receptor is a member of the G-protein coupled receptor family and is primarily found in the central nervous system. Activation of 5-HT1B receptors has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline, thereby influencing a range of behaviors such as mood, appetite, and impulsivity.[1] Studies suggest that the antidepressant-like effects of CP-94253 are mediated by the activation of postsynaptic 5-HT1B receptors and involve the dopaminergic and noradrenergic systems.[1]

Recommended Dosages and Administration

The appropriate dosage of CP-94253 can vary depending on the animal model, the specific research question, and the experimental design. The following tables summarize effective dosages reported in the literature for both mice and rats.

Table 1: Recommended CP-94253 Dosages for Mice

| Application/Test | Strain | Dosage | Route of Administration | Key Findings |

| Antidepressant-like effects (Forced Swim Test) | Male Mice | 5 mg/kg | Intraperitoneal (i.p.) | Potently shortened immobility time.[1][4] |

| Antidepressant-like effects (Forced Swim Test) | Not Specified | 5-10 mg/kg | Not Specified | Showed anti-immobility action.[5] |

| Anxiolytic-like effects (Elevated Plus-Maze) | Not Specified | 2.5 mg/kg | Not Specified | Effects were similar to diazepam.[5] |

| Anxiolytic-like effects (Vogel Conflict Drinking Test) | Not Specified | 1.25-5 mg/kg | Not Specified | Showed anxiolytic-like effects.[5] |

| Sleep Regulation | 5-HT1A knockout and wild-type mice | 1-3 mg/kg | Intraperitoneal (i.p.) | Reduced paradoxical sleep.[6] |

| Locomotion and Cocaine-Conditioned Place Preference | Not Specified | 10 mg/kg | Intraperitoneal (i.p.) | Increased spontaneous locomotion after repeated injections; attenuated cocaine reinstatement.[7] |

| Satiety and Food Intake | Wild-type and 5-HT1B knockout mice | Not Specified | Not Specified | Produced a dose-dependent suppression of food intake.[8] |

Table 2: Recommended CP-94253 Dosages for Rats

| Application/Test | Strain | Dosage | Route of Administration | Key Findings |

| Satiety and Food Intake | Fasted Rats | 5.0 mg/kg | Intraperitoneal (i.p.) | Reduced food intake by 57%.[2] |

| Satiety and Food Intake | Mildly deprived Sprague-Dawley rats | 5-40 µmol/kg | Not Specified | Reduced intake of pellets and sucrose (B13894) solution.[3] |

| Sleep and Wakefulness | Wistar rats | 5.0-10.0 mg/kg | Not Specified | Increased waking and reduced slow-wave and REM sleep.[9] |

| Cocaine Self-Administration | Male and Female rats | 5.6 mg/kg | Subcutaneous (s.c.) | Decreased cocaine intake after abstinence.[10] |

| Cocaine and Sucrose Reinforcement | Female and Male rats | 3.2, 5.6, 10 mg/kg | Subcutaneous (s.c.) | Enhanced breakpoints for cocaine but attenuated them for sucrose.[11] |

| Serotonin Synthesis (Acute) | Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) rats | 5 mg/kg | Intraperitoneal (i.p.) | Significantly decreased 5-HT synthesis.[12] |

| Serotonin Synthesis (Chronic) | Flinders Sensitive Line (FSL) and Flinders Resistant Line (FRL) rats | 5 mg/kg/day for 14 days | Subcutaneous (s.c.) via osmotic minipump | Decreased 5-HT synthesis in FRL rats and increased it in FSL rats.[12] |

| Electrophysiology (Hippocampal Pyramidal Neuron Firing) | Sprague-Dawley rats | 2 mg/kg | Intravenous (i.v.) | Reduced the duration of inhibition of pyramidal neuron firing.[13] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature.

Forced Swim Test (Mice)

This protocol is adapted from studies investigating the antidepressant-like effects of CP-94253.[1][4]

Objective: To assess the antidepressant-like activity of CP-94253.

Materials:

-

CP-94253

-

Saline (0.9% NaCl)

-

Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 10 cm.

-

Video recording equipment (optional)

-

Stopwatch

Procedure:

-

Administer CP-94253 (5 mg/kg, i.p.) or vehicle (saline) to male mice.

-

30 minutes post-injection, individually place each mouse into a beaker of water for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

Analyze the data to compare the duration of immobility between the CP-94253 treated group and the control group.

Food Intake Study (Rats)